molecular formula C15H14O4 B1473661 Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate CAS No. 158770-93-5

Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate

Cat. No. B1473661
M. Wt: 258.27 g/mol
InChI Key: JWXMZGZHOKHQFO-UHFFFAOYSA-N
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Description

Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate (MHPB) is an aromatic, hydroxylated ester of methyl benzoate. It is a versatile molecule with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. MHPB has been used as a model compound in the study of chemical and biochemical processes, as well as in the development of novel drugs and therapeutic agents.

Scientific Research Applications

  • Synthesis and Biological Activity : Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate is synthesized as a derivative in the study of new compounds from Zanthoxylum ailanthoides. It's related to substances that exhibit potent inhibition of superoxide anion generation and elastase release by human neutrophils, demonstrating potential anti-inflammatory properties (Chung et al., 2013).

  • Chemical Reactions and Mechanisms : This compound is involved in studies examining nucleophilic reactions of related substances. For example, in the study of 4-benzoyl-4-methylcyclohexa-2,5-dienone derivatives, similar compounds undergo reactions with nucleophiles leading to the formation of products like 4-methylphenol and substituted benzoic acids (Jackson & Waring, 1990).

  • Anaerobic Degradation Studies : In the context of environmental science, similar phenolic compounds are studied for their anaerobic degradation properties. For example, the transformation of phenol into benzoate in anaerobic conditions is an area of study, providing insights into environmental degradation processes (Rudolphi et al., 2004).

  • Material Science Applications : Derivatives of methyl 4-[4-(hydroxymethyl)phenoxy]benzoate are used in the synthesis of materials like liquid crystal polymers. Such studies explore the mesomorphic properties of these polymers, contributing to advancements in material science (Muhammad et al., 2020).

  • Analytical Chemistry Applications : The compound and its derivatives find applications in analytical chemistry for the determination of phenol compounds in waste water, demonstrating its utility in environmental monitoring and analysis (森田 & 中村, 2010).

properties

IUPAC Name

methyl 4-[4-(hydroxymethyl)phenoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-15(17)12-4-8-14(9-5-12)19-13-6-2-11(10-16)3-7-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXMZGZHOKHQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[4-(hydroxymethyl)phenoxy]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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